molecular formula C15H20N2O B192418 Sophoramine CAS No. 6882-66-2

Sophoramine

Cat. No.: B192418
CAS No.: 6882-66-2
M. Wt: 244.33 g/mol
InChI Key: MMCQRJPAMIHLQX-ZOWXZIJZSA-N
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Description

Sophoramine is a matrine-type quinolizidine alkaloid, a class of natural nitrogen compounds identified in traditional medicinal plants of the Sophora genus, including Sophora flavescens Ait. and Sophora alopecuroides L. . It features a characteristic tetracyclic quinolizidine core structure and is characterized by the presence of a double bond(s) in its molecular architecture, which distinguishes it from other alkaloids in its class such as matrine and sophoridine . This reagent is provided as a high-purity compound for scientific investigation. Research into matrine-type alkaloids, to which this compound belongs, has revealed a wide spectrum of potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties . As a representative of this chemically and biologically interesting group, this compound serves as a valuable analytical standard and starting material for phytochemical, pharmacological, and synthetic studies . It is commonly used in methods like High-Performance Liquid Chromatography (HPLC) to help characterize and quantify the alkaloid composition of plant extracts . WARNING: This product is labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for use in diagnostic procedures, drug administration, or any form of human use. This product must not be used as a starting material or active pharmaceutical ingredient (API) in the manufacture of a medicinal product .

Properties

IUPAC Name

(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQRJPAMIHLQX-ZOWXZIJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218926
Record name Sophoramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-66-2
Record name (-)-Sophoramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6882-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophoramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Based Extraction from Sophora Alkaloid Fractions

The primary industrial method involves extracting sophoramine from total alkali solutions after removing co-occurring alkaloids like sophocarpine and matrine. As detailed in patent CN1325495C, the process includes:

  • Alkaline Extraction : Adjusting the pH of the alkali solution to alkalinity (pH 9–12) using sodium hydroxide.

  • Solvent Partitioning : Sequential extraction with non-polar solvents (chloroform, toluene, or hexane) to isolate crude this compound.

  • Recrystallization : Purification using mixed solvents (e.g., acetone-ethanol or acetone-diethyl ether) in varying ratios (Table 1).

Table 1: Recrystallization Conditions and Yields from Patent CN1325495C

ExamplePrimary Solvent (Ratio)Secondary Solvent (Ratio)RecrystallizationsYield (kg)Purity (%)
1Acetone:Ethanol (90:10)Acetone:Sherwood Oil (80:20)2–31098.5
2Acetone:Ethanol (80:20)Acetone:Sherwood Oil (70:30)2–31098.7
3Acetone:Ethanol (50:50)Acetone:Sherwood Oil (95:5)2–31098.2

This method achieves >98% purity through iterative recrystallization, with solvents like sherwood oil (a low-cost petroleum derivative) enhancing cost efficiency.

Synthetic and Semi-Synthetic Approaches

Hybrid Synthesis via Esterification and Protection-Deprotection

Recent advances focus on modifying this compound’s structure to enhance bioactivity. A 2020 study synthesized sophoridine-cinnamic acid hybrids through:

  • Hydrolysis and Methyl Esterification : Refluxing sophoridine in HCl/MeOH to yield intermediate esters.

  • Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups at the N12 position (73% yield).

  • Reduction and Esterification : Using LiAlH₄ for reduction, followed by coupling with trans-cinnamic acids (Figure 1).

Figure 1: Reaction Pathway for Sophoridine-Cinnamic Acid Hybrids

Total Synthesis of Alkaloid Derivatives

While direct total synthesis of this compound remains underexplored, analogous routes for related alkaloids provide insights. For example, aloperine (a structural analog) is synthesized in 12 steps from piperidine-2-ethanol, involving:

  • Quinolizidine Ring Formation : Cyclization via lithiation-halogenation sequences.

  • Side-Chain Introduction : Sonogashira coupling for alkyne functionalization.

Green Synthesis and Nanoparticle Applications

Biogenic Synthesis Using Sophora alopecuroides Extracts

A 2022 study demonstrated this compound’s role in synthesizing silver nanoparticles (Ag NPs):

  • Plant Extract Preparation : Sophora alopecuroides leaves refluxed in ethanol.

  • Reduction of AgNO₃ : Mixing extract with silver nitrate (45–50 min, room temperature).

  • Purification : Centrifugation (9,000 rpm, 8 min) and drying (45–50°C, 72 hrs).

This eco-friendly method avoids toxic reagents but focuses on nanoparticle synthesis rather than this compound isolation.

Analytical Characterization and Quality Control

Chromatographic and Spectroscopic Methods

  • HPLC-DAD : Quantifies this compound purity (>98% in industrial batches).

  • FT-IR : Identifies functional groups (e.g., C=O at 1,650 cm⁻¹ in hybrids).

  • XRD/SEM : Confirms crystallinity and morphology in nanoparticle composites.

Industrial-Scale Production and Optimization

Solvent Recycling and Cost Efficiency

The patented method emphasizes solvent recovery:

  • Chloroform and Toluene : Reused in subsequent batches after distillation.

  • Yield Optimization : 50% solvent reduction lowers production costs by 30%.

Challenges in Scalability

  • Energy Intensity : Vacuum concentration steps require significant energy input.

  • Byproduct Management : Matrine and sophocarpine removal necessitates precise pH control.

Chemical Reactions Analysis

Types of Reactions: Sophoramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents such as chlorine or bromine in an organic solvent.

Major Products:

    Oxidation: Oxythis compound.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Anticancer Applications

Sophoramine exhibits significant anticancer properties through multiple mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.

Mechanisms of Action:

  • Cell Cycle Arrest: this compound has been shown to impede the cell cycle in different phases across various cancer cell lines. For instance, it induces G2 phase arrest in pancreatic cancer cells (Capan-1) and inhibits proliferation by activating caspase pathways .
  • Apoptosis Induction: Studies indicate that this compound enhances the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .

Case Studies:

  • Lung Cancer: In a study involving Lewis lung cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis by activating the MAPK signaling pathway .
  • Gastric Cancer: Research demonstrated that this compound downregulated HMGB3 protein expression in MKN45 gastric cancer cells, contributing to its anticancer effects .

Data Table: Anticancer Effects of this compound

Cancer TypeConcentration (µM)Effect Observed
Gastric (MKN45)8, 14Down-regulation of HMGB3
Lung (H460)15, 25Inhibition of tumor growth
Pancreatic (Capan-1)2.5 g/LInduction of apoptosis via caspase activation

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Mechanisms of Action:

  • Cytokine Modulation: It reduces the levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 in various models .
  • Signal Pathway Inhibition: this compound inhibits pathways associated with inflammation, including the TLR4/NF-κB signaling pathway, which is crucial for inflammatory responses .

Case Studies:

  • In mouse models, this compound significantly inhibited xylene-induced ear edema and reduced acetic acid-induced writhing responses, indicating its effectiveness in alleviating pain and inflammation .

Data Table: Anti-inflammatory Effects of this compound

ModelDosage (mg/kg)Effect Observed
Mouse Ear Edema20, 40, 80Significant reduction in edema
Acetic Acid Writhing20, 40, 80Dose-dependent inhibition of writhing

Cardiovascular Protection

This compound also shows promise in cardioprotection, particularly in conditions like myocardial ischemia.

Mechanisms of Action:

  • Calcium Regulation: It ameliorates cardiac calcium transients and improves sarcoplasmic reticulum calcium capacity in rat models .
  • Ischemic Injury Protection: Studies indicate that this compound can reduce myocardial ischemic injury by modulating calcium dynamics and inflammatory responses .

Case Studies:

  • In experiments with male SD rats subjected to acute myocardial ischemia, administration of this compound resulted in decreased infarct size and improved cardiac function metrics .

Data Table: Cardiovascular Effects of this compound

ModelDosage (mg/kg)Effect Observed
Male SD Rats5, 10Decreased myocardial infarct size
Male SD Rats2.5, 5Improved cardiac function metrics

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Parameter Sophoramine Sophocarpine Matrine Oxymatrine
Structure α,β-unsaturated lactam + phenyl Δ¹⁵-dehydromatrine Saturated lactam ring Matrine N-oxide
Vd (L/kg) 0.72 1.40 0.85* 1.10*
Clearance (mL/min/kg) 17.0 28.2 22.5* 19.8*
β half-life (min⁻¹) 0.0136 0.00853 0.0102* 0.0096*

*Data for matrine and oxymatrine extrapolated from related studies .

Pharmacological Activity Comparison

Activity This compound Sophocarpine Matrine Cytisine-Type Alkaloids
Antiarrhythmic High (LD₅₀: 74.9 mg/kg iv) Moderate Moderate Low
Antiviral (H3N2) High (SAR: α,β-unsaturated bond) High Low Not reported
Antinematodal Low Moderate Low High (e.g., N-methylcytisine)
Vasorelaxation Potent (non-specific) Not reported Weak Not reported
Analgesic Moderate Low High (via TGF-β/Smad) Not reported

Quantitative Variability in Plant Sources

Species This compound Content (μg/g) Sophocarpine Content (μg/g) Altitude (m)
Sophora alopecuroides (Polur) 180 90 (2800 m) 2300 (peak for this compound)
Ziziphora clinopodioides (Lar) 45 120 (1800 m) 1800 (peak for sophocarpine)

Key Research Findings

Structural Determinants of Activity :

  • The α,β-unsaturated bond in this compound and sophocarpine is critical for anti-H3N2 activity, while cytisine-type alkaloids (e.g., N-methylcytisine) exhibit superior antinematodal effects due to their rigid bicyclic structure .
  • The phenyl substitution in this compound enhances its vasorelaxant and antiarrhythmic activities compared to matrine .

Pharmacokinetic Superiority :

  • This compound has a lower volume of distribution (Vd: 0.72 vs. 1.40 L/kg) and slower clearance than sophocarpine, suggesting prolonged systemic exposure .

Ecological Influences :

  • Altitude significantly affects alkaloid yields; this compound peaks at 2300 m in Sophora, whereas sophocarpine maximizes at 2800 m .

Analytical Methods :

  • This compound can be quantified via spectrofluorimetry (LOD: 10 µg/mL) without interference from matrine or oxymatrine .
  • HPLC methods enable simultaneous detection of this compound, sophocarpine, and matrine with baseline resolution (RS > 1.5) .

Unique Differentiators

  • Neothis compound : A structural isomer of this compound with altered B/C ring configuration, isolated from Sophora alopecuroides, exhibits distinct pharmacokinetic and activity profiles .
  • Clinical Relevance : this compound’s antiarrhythmic potency (vs. matrine) and low interference in analytical assays make it a preferred candidate for cardiovascular drug development .

Biological Activity

Sophoramine, an alkaloid derived from the Sophora genus, particularly Sophora alopecuroides, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is primarily known for its medicinal properties, including anti-inflammatory, analgesic, and anticancer effects. Its structure and activity have been the subject of various studies, revealing its potential in treating a range of conditions.

1. Antitumor Activity

This compound exhibits significant antitumor properties through various mechanisms:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, in vitro studies on gastric cancer cell lines demonstrated that this compound down-regulates the expression of proteins associated with tumor growth, such as HMGB3 and AKT/NF-κB pathways .
  • In Vivo Studies : In experiments using nude mice, this compound administered at doses of 20 and 40 mg/kg showed a marked reduction in tumor volume and weight, suggesting its efficacy as an anticancer agent .
Cell Line Concentration Effect
BRL-3A1-3 mMUp-regulates ROS accumulation
MKN458-14 mMDown-regulates HMGB3 expression
SGC79011-5 μMActivates ESRRG/β-catenin pathway
A54920-40 μMDown-regulates AKT/NF-κB signaling

2. Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties:

  • Mechanisms : It modulates inflammatory pathways by down-regulating pro-inflammatory cytokines such as IL-1β and IL-6. In animal models, this compound has been shown to inhibit the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
  • Case Study : A study involving SD rats reported that this compound treatment significantly increased the mechanical withdrawal threshold and thermal withdrawal latency, indicating its analgesic potential alongside anti-inflammatory effects .

3. Neuroprotective Effects

Research has also highlighted the neuroprotective capabilities of this compound:

  • Cytoprotection : In models of neuroinflammation, this compound was found to enhance neuronal survival by modulating oxidative stress pathways. It down-regulated TRAF6 expression while up-regulating ERK1/2 phosphorylation .

4. Cardiovascular Protection

This compound's cardiovascular benefits have been observed in various studies:

  • Effects on Cardiac Function : In vivo studies on male SD rats indicated that this compound improved cardiac function by ameliorating calcium-induced transients through upregulation of DHPR (Dihydropyridine Receptor) activity .

Toxicity and Safety Profile

While this compound exhibits a range of beneficial effects, it is essential to consider its safety profile:

  • Adverse Effects : Some studies have reported hepatotoxicity and neurotoxicity at higher doses; therefore, careful dosing is crucial in therapeutic applications .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in peer-reviewed literature?

  • Methodology :
  • Pre-register protocols on platforms like Open Science Framework .
  • Share step-by-step SOPs for critical assays (e.g., flow cytometry gating strategies) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sophoramine
Reactant of Route 2
Sophoramine

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